ethyl 2-hydroxy-3-sulfamoylpropanoate
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Overview
Description
Ethyl 2-hydroxy-3-sulfamoylpropanoate is an organic compound with a complex structure that includes both hydroxyl and sulfamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-3-sulfamoylpropanoate typically involves the reaction of ethyl acrylate with sulfamic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the addition of the sulfamoyl group to the acrylate. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is typically purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-3-sulfamoylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfamoyl group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is ethyl 2-oxo-3-sulfamoylpropanoate.
Reduction: The major product is ethyl 2-hydroxy-3-aminopropanoate.
Substitution: The products vary depending on the nucleophile used, resulting in compounds such as ethyl 2-hydroxy-3-chloropropanoate or ethyl 2-hydroxy-3-aminopropanoate.
Scientific Research Applications
Ethyl 2-hydroxy-3-sulfamoylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-3-sulfamoylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfamoyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-3-aminopropanoate: Similar structure but with an amino group instead of a sulfamoyl group.
Ethyl 2-oxo-3-sulfamoylpropanoate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Ethyl 2-hydroxy-3-chloropropanoate: Similar structure but with a chloro group instead of a sulfamoyl group.
Uniqueness
Ethyl 2-hydroxy-3-sulfamoylpropanoate is unique due to the presence of both hydroxyl and sulfamoyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1880960-21-3 |
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Molecular Formula |
C5H11NO5S |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 2-hydroxy-3-sulfamoylpropanoate |
InChI |
InChI=1S/C5H11NO5S/c1-2-11-5(8)4(7)3-12(6,9)10/h4,7H,2-3H2,1H3,(H2,6,9,10) |
InChI Key |
KDOYPACFLCQKQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CS(=O)(=O)N)O |
Purity |
95 |
Origin of Product |
United States |
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